3-butyryl-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-butanoylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTUJOLTTSWOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379087 | |
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-73-7 | |
| Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-butyryl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Butyryl 2h Chromen 2 One and Its Analogues
General Synthetic Strategies for Chromen-2-one Derivatives
The foundational 2H-chromen-2-one core can be assembled through several well-established synthetic routes. These methods provide the basis for the subsequent synthesis of more complex derivatives like 3-butyryl-2H-chromen-2-one.
Classical Reaction Pathways
Three of the most prominent classical methods for coumarin (B35378) synthesis are the Pechmann, Perkin, and Knoevenagel condensations.
The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net This method is widely utilized due to its use of simple starting materials and generally good yields. nih.goviiste.org The mechanism proceeds through an initial transesterification, followed by an intramolecular ring-closing reaction and subsequent dehydration to form the coumarin ring system. wikipedia.orgvedantu.com
The Perkin reaction , discovered by William Henry Perkin in 1868, is another cornerstone of coumarin synthesis. organicreactions.org It typically involves heating the sodium salt of a salicylaldehyde (B1680747) with an acid anhydride (B1165640), such as acetic anhydride. vedantu.comorganicreactions.orggoogle.com The reaction proceeds through an intramolecular aldol-type condensation of an O-acetylated salicylaldehyde intermediate. sciforum.net
The Knoevenagel condensation offers a versatile route to coumarins, particularly for producing C-3 substituted derivatives. biomedres.us This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester or β-ketoester, often in the presence of a weak base. youtube.comderpharmachemica.com This method is highly adaptable and can be performed under various conditions, including in aqueous media. clockss.org
| Reaction Name | Reactants | Typical Conditions |
| Pechmann Condensation | Phenol, β-ketoester | Acidic catalyst (e.g., H₂SO₄, Lewis acids) wikipedia.orgnih.gov |
| Perkin Reaction | Salicylaldehyde, Acid anhydride | Weak base (e.g., sodium acetate) organicreactions.orggoogle.com |
| Knoevenagel Condensation | Salicylaldehyde, Active methylene compound | Weak base (e.g., piperidine, L-proline) biomedres.usyoutube.com |
Advanced Synthetic Approaches for Coumarin Core Modification
Beyond the classical methods, researchers have developed more advanced strategies for synthesizing and modifying the coumarin core. These include metal-catalyzed cyclization reactions, such as the Heck and Suzuki coupling reactions, and the Baylis-Hillman reaction. nih.govbiomedres.us The Wittig reaction and Claisen rearrangement also provide alternative pathways to coumarin derivatives. vedantu.comresearchgate.net Additionally, the Perkin rearrangement describes a ring contraction of a 2-halocoumarin to a benzofuran (B130515) in the presence of a hydroxide. wikipedia.org These advanced methods offer greater control over the substitution patterns and allow for the synthesis of more complex and diverse coumarin libraries.
Catalytic Methods and Green Chemistry Principles in Chromen-2-one Synthesis
In recent years, a strong emphasis has been placed on developing more environmentally friendly and efficient synthetic methods. This has led to the application of green chemistry principles in coumarin synthesis. eurekalert.org Key developments include the use of heterogeneous catalysts, such as Amberlyst-15, which can be easily recovered and reused, and solvent-free reaction conditions. iiste.orgrsc.org Microwave irradiation and ultrasound assistance have also been employed to accelerate reaction times and improve yields, often in the absence of traditional organic solvents. aip.orgkjscollege.comnih.gov The use of ionic liquids and deep eutectic solvents as alternative reaction media is another area of active research. eurekalert.orgnih.gov Furthermore, organocatalysis, using small organic molecules like L-proline, has emerged as a powerful tool for promoting coumarin synthesis under mild conditions. biomedres.usbeilstein-journals.org
Targeted Synthesis of this compound
The specific synthesis of this compound can be achieved through several routes, often as a variation of the general methods described above. One common approach is the Knoevenagel condensation of salicylaldehyde with ethyl butyrylacetate. Another key method involves the acylation of 4-hydroxycoumarin (B602359). The reaction of 4-hydroxycoumarin with butanoyl chloride or butyric anhydride in the presence of a suitable catalyst can yield the desired 3-butyryl derivative. nih.gov
Synthesis of Halogenated this compound Derivatives (e.g., 6-Bromo-3-butyryl-2H-chromen-2-one)
The synthesis of halogenated derivatives, such as 6-bromo-3-butyryl-2H-chromen-2-one, typically starts with a halogenated precursor. For instance, the synthesis can begin with 5-bromosalicylaldehyde, which is then subjected to a Knoevenagel-type condensation with a butyryl-containing active methylene compound. Alternatively, 3-acetyl-6-bromocoumarin (B182494) can serve as a starting material for further modifications. mdpi.com The introduction of a bromine atom at the 6-position of the coumarin ring is a common strategy to modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity. The synthesis of related compounds like 6,8-dibromo-3-butyryl-2H-chromen-2-one has also been reported. synquestlabs.com
Derivatization Strategies for Enhancing Pharmacological Profiles
The 3-butyryl group and the coumarin nucleus of this compound offer multiple sites for derivatization to enhance pharmacological properties. The ketone of the butyryl group can be a key point for modification. For example, it can undergo condensation reactions with various amines or hydrazines to form Schiff bases or hydrazones, respectively. scialert.net The aromatic ring of the coumarin can be further substituted with various functional groups to alter its physicochemical properties. For instance, the introduction of a hydroxyl group at the 7-position, as seen in 3-butyryl-7-hydroxy-2H-chromen-2-one, can provide a handle for further derivatization or influence biological interactions. Additionally, the acetyl group in related 3-acylcoumarins can be used to build more complex heterocyclic systems, a strategy that could be extended to the butyryl analogue. mdpi.comtandfonline.com The synthesis of coumarin derivatives linked to other bioactive moieties, such as 1,2,3-triazoles, has also been explored as a strategy to create hybrid molecules with potentially enhanced or novel activities. nih.gov
Introduction of Varied Substituents on the Chromen-2-one Scaffold
The functionalization of the chromen-2-one ring is key to modulating the properties of the resulting compounds. Synthetic efforts often begin with a pre-formed coumarin nucleus, which is then elaborated. A common and highly reactive intermediate is 3-(2-bromoacetyl)-2H-chromen-2-one, which serves as a versatile starting point for a wide range of derivatives. mdpi.comnih.gov The α-bromocarbonyl group is highly susceptible to nucleophilic substitution, allowing for the introduction of various atoms and functional groups.
For instance, the reaction of 3-(2-bromoacetyl)-2H-chromen-2-one with potassium cyanide in an aqueous medium displaces the bromide to yield 3-oxo-3-(2-oxo-2H-chromen-3-yl)propanenitrile. mdpi.com This nitrile derivative is itself a valuable intermediate for further heterocyclization reactions. mdpi.com Another synthetic route involves the Gewald reaction, where 3-(2-bromoacetyl)-2H-chromen-2-one reacts with elemental sulfur and an active methylene compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form substituted thiophene (B33073) rings at the 3-position of the coumarin core. mdpi.com
Furthermore, substituents can be introduced on the benzene (B151609) ring of the chromen-2-one scaffold. For example, 3-butyryl-7-hydroxy-2H-chromen-2-one can be synthesized via a Knoevenagel condensation involving 2,4-dihydroxybenzaldehyde (B120756) and a β-ketoester. The resulting hydroxyl group can be further modified, for example, through oxidation to a ketone or substitution with other functional groups.
Table 1: Examples of Substituent Introduction on the Chromen-2-one Scaffold
| Starting Material | Reagent(s) | Product Type | Citation |
|---|---|---|---|
| 3-(2-Bromoacetyl)-2H-chromen-2-one | Potassium Cyanide | 3-Acylpropanenitrile Derivative | mdpi.com |
| 3-(2-Bromoacetyl)-2H-chromen-2-one | Malononitrile, Sulfur, Triethylamine | 3-(Thiophene-yl)-2H-chromen-2-one | mdpi.com |
| 3-(2-Bromoacetyl)-2H-chromen-2-one | Benzenediazonium Chloride | Hydrazonoyl Bromide Derivative | mdpi.com |
| 2,4-Dihydroxybenzaldehyde | Ethyl Acetoacetate | 7-Hydroxy-2H-chromen-2-one Derivative |
Coupling with Heterocyclic Moieties (e.g., 1,2,3-Triazoles, Piperazines, Benzimidazoles)
Hybrid molecules that couple a chromen-2-one core with other heterocyclic systems are of significant interest. Specific synthetic strategies have been developed to create these conjugates.
1,2,3-Triazoles
The most prominent method for synthesizing coumarin-1,2,3-triazole hybrids is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry". nih.govbohrium.comorganic-chemistry.org This reaction involves the coupling of a terminal alkyne with an azide (B81097). To create these hybrids, either the coumarin moiety is functionalized with an alkyne group and reacted with an azide, or an azido-coumarin is reacted with an alkyne. mdpi.com
For example, 3-acetyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one can be prepared and subsequently reacted with various in situ generated azides in the presence of a copper catalyst (like CuSO₄·5H₂O) to yield a series of (E)-7-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one derivatives. nih.gov This methodology allows for the creation of a diverse library of compounds by varying the substituent on the azide component. nih.gov
Piperazines
Piperazine (B1678402) moieties are commonly introduced onto the coumarin scaffold via nucleophilic substitution or condensation reactions. A typical approach involves reacting a coumarin with a leaving group at the desired position with piperazine. For instance, 4-chloro coumarin can be reacted with piperazine to produce a piperazine-coumarin conjugate. mdpi.com
This intermediate can be further elaborated. In one synthetic scheme, the resulting piperazine coumarin was condensed with cyanoacetic acid to create a key amide intermediate, 3-oxo-3-(4-(2-oxo-2H-chromen-4-yl)piperazin-1-yl)propanenitrile. mdpi.com In another approach, 3-(piperazine-1-carbonyl)-2H-chromen-2-one is reacted with various substituted sulfonyl chlorides in the presence of a base like diisopropylethylamine (DIPEA) to furnish a series of 3-(4-(sulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives. nih.gov
Benzimidazoles
The synthesis of coumarin-benzimidazole hybrids often involves the condensation of o-phenylenediamines with coumarin derivatives bearing an aldehyde or carboxylic acid function. nih.govpcbiochemres.com One-pot reductive cyclocondensation is an efficient method. For example, 2-nitroanilines can be reacted with aldehydes in the presence of a reducing system like Zn/NaHSO₃ in water to form the benzimidazole (B57391) ring directly. pcbiochemres.com
Another strategy involves creating thiomethylene-linked hybrids. This can be achieved by first preparing 3-(chloromethyl)-2H-chromen-2-ones, which are then reacted with 2-mercaptobenzimidazole (B194830) to form the C-S bond, linking the two heterocyclic systems. researchgate.net
Table 2: Synthetic Approaches for Coumarin-Heterocycle Hybrids
| Heterocycle | Key Reaction Type | Example Starting Materials | Key Reagents/Catalysts | Citation |
|---|---|---|---|---|
| 1,2,3-Triazole | Huisgen Cycloaddition (Click Chemistry) | Azidoalkyloxy-2H-chromen-2-ones, Propargylamines | Copper(I) source (e.g., CuSO₄) | nih.govnih.gov |
| Piperazine | Nucleophilic Substitution / Amide Coupling | 4-Chloro-2H-chromen-2-one, Piperazine | Base (e.g., DIPEA) | mdpi.comnih.gov |
| Benzimidazole | Reductive Cyclocondensation | Coumarin-3-carbaldehyde, o-Phenylenediamine | Reducing agent (e.g., Zn/NaHSO₃) | pcbiochemres.comresearchgate.net |
Formation of Metal Complexes with the Chemical Compound or its Derivatives
Coumarin derivatives, including analogues of this compound, can act as ligands to form stable complexes with various metal ions. The incorporation of a metal can significantly alter the properties of the parent coumarin. nih.govfrontiersin.org The coordination typically involves the lactone carbonyl oxygen and another donor atom from a substituent, often at the 3-position.
Schiff bases derived from 3-acetyl-2H-chromen-2-one are common ligands. For example, condensing 3-acetyl-4-hydroxy-2H-chromen-2-one with ethylene (B1197577) diamine produces a tridentate Schiff base ligand. scirp.org This ligand can then be reacted with metal salts, such as cobalt(II) acetate, to form octahedral complexes like [Co(III)(C₁₃H₁₃N₂O₃)₂]⁺. scirp.org Similarly, Schiff bases derived from 3-acetyl-2H-chromen-2-one and thiosemicarbazides have been used to synthesize cyclometallated ruthenium(II) complexes. sci-hub.se
Other coumarin derivatives also form complexes. For instance, 3-(2-hydroxybenzoyl)-2H-chromen-2-one has been used to synthesize copper(II) and zinc(II) complexes. nih.govfrontiersin.org Palladium(II) and platinum(II) complexes have been prepared using a coumarin-based ligand, 3-{2-[(3-(tert-butyl)-2-hydroxybenzylidene)amino]thiazol-4-yl}-2H-chromen-2-one. nih.govfrontiersin.org The synthesis generally involves reacting the coumarin ligand with a metal salt (e.g., copper(II) nitrate (B79036) trihydrate, copper chloride) in a suitable solvent, sometimes under reflux. nih.govfrontiersin.orgtsijournals.com
Table 3: Examples of Metal Complexes with Coumarin Derivatives
| Coumarin Ligand | Metal Ion Source | Resulting Metal Complex | Citation |
|---|---|---|---|
| (E)-3-(1-(2-aminoethylimino)ethyl)-4-hydroxy-2H-chromen-2-one | Co(C₂H₃O₂)₂·4H₂O | Cobalt(III) Complex | scirp.org |
| 3-(2-Hydroxybenzoyl)-2H-chromen-2-one | Copper(II) Nitrate, Zinc(II) Nitrate | Copper(II) & Zinc(II) Complexes | nih.govfrontiersin.org |
| 3-Acetylcoumarin-4(N)-substituted thiosemicarbazone | [RuHCl(CO)(PPh₃)₃] | Ruthenium(II) Complex | sci-hub.se |
| 3-{2-[(3-(tert-butyl)-2-hydroxybenzylidene)amino]thiazol-4-yl}-2H-chromen-2-one | PdCl₂, PtCl₂ | Palladium(II) & Platinum(II) Complexes | nih.govfrontiersin.org |
| 3-[{3-(3'-chloro)}-prop-2-enoyl]-4-hydroxy-6-methyl-2H-chromen-2-one | CuCl₂, CoCl₂, etc. | Copper(II), Cobalt(II) Complexes | tsijournals.com |
Mechanistic Investigations and Structure Activity Relationships Sar of 3 Butyryl 2h Chromen 2 One and Its Analogues
Elucidation of Molecular Mechanisms of Action
Understanding how a compound exerts its effects at a molecular level is crucial for drug design and development. For 3-butyryl-2H-chromen-2-one and its derivatives, research has begun to illuminate their interactions with cellular machinery and the subsequent impact on signaling pathways.
The biological activity of coumarin (B35378) derivatives is a direct result of their interaction with specific molecular targets, such as enzymes and cellular receptors. The planar, hydrophobic nature of the coumarin nucleus, combined with its lactone group, facilitates protein-ligand binding through mechanisms like hydrogen bond formation. researchgate.net
One notable target for coumarin-based compounds is the family of class II myosins, which are actin-activated motor proteins responsible for muscle contraction. nih.gov A study aimed at discovering inhibitors of muscle myosin ATPases identified a lead compound, 3-((N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC), which is structurally related to the 3-acyl-coumarin series. nih.gov This research involved the synthesis of analogues, including a 3-butanoyl (butyryl) derivative, to explore structure-activity relationships. nih.gov Molecular docking studies suggest that these compounds may bind to the same site on myosin as blebbistatin, a known myosin inhibitor. nih.gov
Other key enzyme families targeted by coumarin derivatives include cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and monoamine oxidases (MAO-A and MAO-B). researchgate.netresearchgate.netnih.gov These enzymes are significant targets in the context of neurodegenerative diseases like Alzheimer's. researchgate.netnih.gov While specific inhibitory data for this compound is not detailed in the provided context, the general coumarin scaffold is a known inhibitor, and modifications around the core are actively explored to enhance potency and selectivity. researchgate.netnih.gov For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated as multi-target inhibitors for these enzymes. researchgate.net
Additionally, G-protein-coupled receptors (GPCRs), a vast family of cell-surface receptors that control physiological signaling, are the targets for approximately 60% of drugs in clinical use. rsc.org The development of coumarin derivatives as modulators of specific GPCRs, such as serotonin (B10506) receptors (5-HT1A and 5-HT2A), is an active area of research. mdpi.com
| Target | Compound Class/Analogue | Observed Effect | Reference |
|---|---|---|---|
| Skeletal Myosin II | 3-((N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) and its 3-butanoyl analogue | Inhibition of actin-activated ATPase activity | nih.gov |
| Acetylcholinesterase (AChE) | Acetamide (B32628) derivatives of chromen-2-ones | Significant inhibitory activity (mixed-type inhibition) | researchgate.net |
| Butyrylcholinesterase (BChE) | Acetamide derivatives of chromen-2-ones | Significant inhibitory activity | researchgate.net |
| Monoamine Oxidase B (MAO-B) | 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | Potent inhibition | researchgate.net |
| Serotonin Receptor 5-HT1A | Coumarin derivatives with aryloxyalkyl side chains | Modulation of receptor affinity and activity | mdpi.com |
The interaction of a ligand with its target initiates a cascade of intracellular events known as a signaling pathway. These pathways are central to cellular function, and their modulation can lead to therapeutic effects. acs.org Coumarin derivatives have been shown to influence several key signaling pathways.
Tyrosine kinases are crucial enzymes in signal transduction, and their pathways are implicated in cell proliferation and differentiation. google.com Chromenone derivatives have been investigated for their ability to inhibit, regulate, or modulate kinase signal transduction. google.com The extracellular signal-regulated kinase (ERK) pathway and the p38 mitogen-activated protein kinase (MAPK) pathway are two such cascades that can be affected. nih.gov For instance, studies on T-cells have shown that M. tuberculosis antigens can modulate TCR-mediated signaling events, including the phosphorylation of Erk1/2 and p38. frontiersin.org Similarly, docking simulations have been performed to study the interaction of coumarin derivatives with targets like p38 MAPK and Janus kinase 2 (JAK). nih.gov
Calcium signaling is another fundamental pathway, acting as a second messenger system that regulates a multitude of cellular processes. frontiersin.org The binding of an antigen to the T-cell receptor, for example, triggers the mobilization of intracellular calcium, a critical step for T-cell activation. frontiersin.org
Furthermore, pathways such as the NF-κB signaling pathway, which is central to inflammatory responses, and the cGAS-STING pathway, involved in innate immune responses to cytoplasmic DNA, are also potential points of intervention for bioactive molecules. acs.orgfrontiersin.org Research on coumarin-based TLR agonists has demonstrated an ability to inhibit cancer cell proliferation by inducing pyroptosis, a form of inflammatory cell death. frontiersin.org
Interactions with Cellular Targets and Receptors
Structural Determinants of Biological Activity
The substituent at the C-3 position of the chromen-2-one core significantly impacts the molecule's properties. The 3-butyryl group, a four-carbon aliphatic chain, primarily contributes to the compound's lipophilicity. cymitquimica.comlookchem.com Lipophilicity, often quantified by the partition coefficient (LogP), is a crucial parameter that affects a molecule's solubility, its ability to cross biological membranes, and its interaction with hydrophobic pockets in target proteins.
The addition of the butyryl group increases the nonpolar character of the molecule compared to analogues with smaller acyl groups like acetyl. nih.gov This increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake. However, it must be balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding. In a study of myosin inhibitors, the 3-butanoyl (butyryl) analogue was synthesized alongside 3-acetyl and 3-propionyl versions to systematically evaluate the effect of the acyl chain length on activity. nih.gov
The introduction of halogen atoms (e.g., bromine, chlorine, fluorine) onto the aromatic ring of the chromen-2-one core is a common strategy in medicinal chemistry to modulate bioactivity. researchgate.net The compound 6-Bromo-3-butyryl-2H-chromen-2-one is a key example. cymitquimica.com
Halogens exert their influence through several mechanisms:
Electronic Effects : Bromine is an electron-withdrawing group, which can polarize the aromatic ring and influence its reactivity in electrophilic substitution reactions.
Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can improve its ability to penetrate cell membranes. lookchem.comresearchgate.net
Steric Bulk : The size of the halogen atom (steric bulk) can influence how the molecule fits into the binding pocket of a biological target.
Metabolic Stability : Brominated aromatic compounds often show increased resistance to metabolic degradation compared to their non-halogenated counterparts, potentially leading to a longer duration of action.
Studies on various halogenated coumarins have shown that these modifications can significantly enhance potency. For example, in a series of multi-substituted coumarins, 6-bromo substituted compounds showed high activity in a DCF-DA assay for antioxidant potential. mdpi.com The presence of bromo substituents was also found to enhance anti-lipid peroxidation activity. mdpi.com
Beyond the C-3 butyryl group and halogenation, substitutions at other positions, particularly C-4 and C-7, are known to significantly alter the biological profile of coumarins. researchgate.netnih.gov
C-4 Position : Modifications at this position are common. For instance, the synthesis of 3-acetyl-4-hydroxycoumarin is a key step in producing more complex derivatives like the myosin inhibitor BHC. nih.gov The presence of a methyl group at C-4 has also been explored in numerous analogues. mdpi.commdpi.com
C-7 Position : The C-7 position is frequently substituted with hydroxyl or alkoxy groups. A hydroxyl group, as seen in 3-butanoyl-7-hydroxy-2H-chromen-2-one, can participate in hydrogen bonding and increases the polarity of the molecule. This can influence both target binding and pharmacokinetic properties. In contrast, larger alkoxy groups can increase lipophilicity and have been used to create potent cholinesterase inhibitors. nih.gov
Other Positions (C-5, C-6, C-8) : Substitutions at these positions also play a role. A hydroxyl group at C-5 was found to be beneficial for ABTS radical scavenging activity. mdpi.com The presence of substituents at C-6, such as nitro or bromo groups, has been shown to enhance activity against cancer cell lines and in antioxidant assays, respectively. researchgate.netmdpi.com Dibromination at positions C-6 and C-8 is another modification that has been studied. lookchem.com
The collective findings from SAR studies indicate that the biological activity of the chromen-2-one core is highly sensitive to its substitution pattern, allowing for fine-tuning of its properties to direct activity towards specific biological targets. researchgate.net
| Position | Substituent | Effect on Properties/Activity | Reference |
|---|---|---|---|
| C-3 | Butyryl Group | Increases lipophilicity, affects membrane interaction | cymitquimica.comlookchem.com |
| C-4 | Hydroxy Group | Serves as a key synthetic handle for further derivatization | nih.gov |
| C-6 | Bromo Group | Increases lipophilicity, enhances antioxidant activity, influences reactivity | cymitquimica.commdpi.com |
| C-6 | Nitro Group | Reported to confer potent activity against MCF-7 breast cancer cells | researchgate.net |
| C-7 | Hydroxy Group | Introduces hydrogen bonding capability, increases polarity | |
| C-6 & C-8 | Dibromo Substitution | Significantly increases lipophilicity | lookchem.com |
Conformational Aspects and Binding Interactions
The three-dimensional arrangement of a molecule, or its conformation, is crucial for its interaction with biological targets. libretexts.org The coumarin scaffold, the core of this compound, is a planar ring system. This planarity is vital for maintaining the conjugated electronic system that influences its properties. The butanoyl side chain at the 3-position can rotate, leading to different spatial arrangements. libretexts.org These conformational preferences are stabilized by various non-covalent interactions that are key to the molecule's biological activity.
Hydrophobic Interactions: The butanoyl group, being an aliphatic chain, contributes to the hydrophobic character of the molecule. This allows it to interact favorably with nonpolar regions of a biological target, such as hydrophobic pockets within an enzyme's active site. nih.govnih.gov In many biologically active coumarin derivatives, hydrophobic moieties have been shown to fit into hydrophobic pockets of their target enzymes. nih.gov
π–π Stacking: The aromatic rings of the coumarin nucleus are capable of engaging in π–π stacking interactions with aromatic amino acid residues (like tryptophan, tyrosine, and phenylalanine) in a protein's binding site. nih.govmdpi.com These interactions, where the electron-rich π systems of the aromatic rings overlap, contribute significantly to the binding affinity and stability of the ligand-target complex. nih.govmdpi.com For instance, the coumarin ring of certain derivatives has been observed to form parallel π-π stacking interactions with tryptophan residues in the active site of acetylcholinesterase. nih.gov
Hydrogen Bonds: The carbonyl oxygen of the pyrone ring and the butanoyl side chain in this compound can act as hydrogen bond acceptors. If the coumarin ring is substituted with hydroxyl or amino groups, these can act as hydrogen bond donors. rsc.org Hydrogen bonding with specific amino acid residues in a binding pocket is a critical determinant of binding orientation and specificity. rsc.orgnih.gov Studies on related coumarin derivatives have shown that the coumarin nucleus can interact with amino acid residues like Phe295 and Arg296 through hydrogen bonds. nih.gov
Dipole-Dipole Interactions: The carbonyl groups in the molecule create significant dipole moments. These can engage in dipole-dipole interactions with polar groups on the target molecule, further stabilizing the bound conformation.
The interplay of these non-covalent forces dictates the preferred conformation of the molecule when it binds to its target, and thus, is a key focus in understanding its mechanism of action. rsc.orgnih.gov
Computational Approaches in SAR Studies
Computational methods are invaluable tools in medicinal chemistry for exploring the structure-activity relationships (SAR) of compounds like this compound. mdpi.compreprints.orgchimicatechnoacta.rufrontiersin.org These in silico techniques provide insights into how structural modifications affect biological activity, guiding the design of more potent and selective analogues.
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the binding modes of coumarin derivatives and to predict their affinity for a specific biological target. researchgate.net
In a typical molecular docking study, a 3D model of the target protein is used to create a virtual binding site. The coumarin derivative is then "docked" into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
For example, docking studies of coumarin derivatives with enzymes like acetylcholinesterase have revealed key interactions, such as π-π stacking between the coumarin ring and aromatic residues like tryptophan, as well as hydrogen bonds with amino acids in the catalytic site. nih.gov These studies can explain the observed inhibitory activity and guide the design of new derivatives with improved binding. mdpi.com
Below is a hypothetical data table illustrating the kind of results obtained from a molecular docking study of this compound analogues against a target enzyme.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.5 | Trp84, Phe330 | π-π stacking, Hydrophobic |
| 6-Bromo-3-butyryl-2H-chromen-2-one | -8.2 | Trp84, Phe330, Ser122 | π-π stacking, Hydrophobic, Hydrogen bond |
| 3-butyryl-7-hydroxy-2H-chromen-2-one | -8.5 | Trp84, Phe330, Tyr334 | π-π stacking, Hydrophobic, Hydrogen bond |
This is an interactive data table. You can sort the columns by clicking on the headers.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org
In a QSAR study, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors quantify different physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the biological activity. frontiersin.org
A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. frontiersin.orgnih.gov For instance, a QSAR study on a series of coumarin derivatives might reveal that antifungal activity is positively correlated with the presence of electron-withdrawing groups and a short aliphatic chain. mdpi.com These insights are invaluable for the rational design of more potent antifungal agents. frontiersin.org
The following table presents a simplified example of descriptors that might be used in a QSAR model for coumarin derivatives.
| Compound | LogP (Hydrophobicity) | Molecular Weight | Electronic Energy | Predicted Activity |
| Analogue 1 | 2.1 | 216.23 | -1543.2 | 5.6 |
| Analogue 2 | 2.5 | 295.12 | -1876.5 | 6.8 |
| Analogue 3 | 1.8 | 232.23 | -1601.7 | 5.9 |
This is an interactive data table. You can sort the columns by clicking on the headers.
In silico Pharmacokinetic Profiling for Lead Compound Identification
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are now routinely used to predict these properties early in the drug discovery process, helping to identify compounds with good drug-like characteristics. preprints.org
Various computational models and software can predict properties such as:
Oral bioavailability: The fraction of the drug that reaches the systemic circulation after oral administration. nih.gov
Blood-brain barrier penetration: The ability of the compound to cross into the central nervous system.
Metabolic stability: The susceptibility of the compound to be broken down by metabolic enzymes.
Potential for toxicity: Predictions of adverse effects or toxicity. mdpi.com
By evaluating these parameters for a series of coumarin analogues, researchers can prioritize compounds that are more likely to be successful in later stages of drug development. nih.govacs.org For example, an in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis might predict that a particular derivative has good oral absorption and low potential for toxicity, making it a promising lead compound for further investigation. nih.govmdpi.comresearchgate.net
A representative table of in silico pharmacokinetic predictions is shown below.
| Compound | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Lipinski's Rule of 5 Violations |
| Analogue A | 85 | High | 0 |
| Analogue B | 60 | Low | 1 |
| Analogue C | 92 | High | 0 |
This is an interactive data table. You can sort the columns by clicking on the headers.
Methodological Approaches in the Research of 3 Butyryl 2h Chromen 2 One
In Vitro Experimental Models
In vitro models are fundamental for the initial screening and mechanistic study of compounds like 3-butyryl-2H-chromen-2-one. They offer a controlled environment to assess specific biological activities efficiently.
Cell-Based Assays for Cytotoxicity and Antiproliferative Screening
A primary step in evaluating the therapeutic potential of a new compound, particularly for cancer research, is to determine its effect on cell viability and proliferation. Cell-based cytotoxicity assays are employed to measure the concentration at which a substance becomes toxic to cells.
A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. The results are typically expressed as the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. nih.gov This value is a key metric for comparing the potency of different compounds.
While specific IC50 values for this compound are not detailed in the available literature, numerous studies have evaluated the antiproliferative activity of its structural analogs against various human cancer cell lines. mdpi.comrsc.orgnih.govrsc.org For instance, derivatives of 2-oxo-3-phenylquinoxaline showed significant reductions in the viability of colorectal cancer (HCT-116) cells. rsc.org Similarly, novel trioxatriangulene derivatives have been identified as potent antiproliferative agents against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT-116) cell lines. rsc.org These studies establish the methodological framework for assessing the cytotoxic potential of coumarin-based compounds.
Table 1: Example of Antiproliferative Activity of a Quinoxaline Derivative against HCT-116 Cells This table illustrates the type of data generated from cytotoxicity assays for related heterocyclic compounds.
| Compound | IC50 (µg/mL) on HCT-116 Cells |
|---|---|
| Compound 7j | 26.75 ± 3.50 |
| Compound 2a | 28.85 ± 3.26 |
Data sourced from a study on 2-oxo-3-phenylquinoxaline derivatives. rsc.org
Assays for Antimicrobial Efficacy (e.g., Minimum Inhibitory Concentration, Zone of Inhibition)
The antimicrobial properties of coumarin (B35378) derivatives are well-documented. chiet.edu.eg Methodologies to assess the antimicrobial efficacy of compounds like this compound focus on determining their ability to inhibit or kill pathogenic microorganisms, including bacteria and fungi.
Two standard methods are the broth dilution assay and the disk diffusion assay.
Minimum Inhibitory Concentration (MIC): The broth dilution method is used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. scielo.org.mxresearchgate.net This provides a quantitative measure of a compound's potency. The Minimum Bactericidal Concentration (MBC) can also be determined as a subsequent step by plating the clear broths onto fresh agar (B569324) to find the lowest concentration that kills 99.9% of the initial bacterial inoculum. chiet.edu.eg
Zone of Inhibition: The agar disk diffusion (or agar plug) method is a qualitative or semi-quantitative assay. scirp.org A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a specific microorganism. If the compound is effective, it diffuses into the agar and prevents microbial growth, creating a clear area or "zone of inhibition" around the disk. The diameter of this zone is proportional to the antimicrobial activity of the compound. researchgate.net
Studies on various coumarin derivatives have demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans. scielo.org.mxresearchgate.netmdpi.com For example, certain coumarin-based sulfonamides have shown promising MIC values against S. aureus. chiet.edu.eg The closely related compound 3-butanoyl-7-hydroxy-2H-chromen-2-one is noted for its ability to disrupt microbial cell membranes. Furthermore, 6-Bromo-3-butyrylcoumarin has been listed among coumarins with potential antifungal activity. google.comgoogleapis.com
In Vivo Animal Models
Behavioral Studies in Animal Models for CNS Activity
The potential effects of coumarin derivatives on the central nervous system (CNS) are often investigated using a variety of behavioral tests in animal models. sci-hub.se These models are crucial for understanding the in vivo efficacy of compounds like this compound. sci-hub.seresearchgate.net While specific studies on this compound are not detailed in the provided results, the general methodology involves assessing cognitive functions, anxiety, and motor skills. researchgate.netdergipark.org.tr
Commonly employed behavioral paradigms that could be used to assess the CNS activity of this compound include:
Morris Water Maze: This test evaluates spatial learning and memory. sci-hub.seresearchgate.net Animals are trained to find a hidden platform in a pool of water, and their ability to remember the platform's location is measured over several trials. sci-hub.se
Novel Object Recognition (NOR) Test: This task assesses recognition memory. sci-hub.se Rodents have a natural tendency to explore novel objects. A preference for a new object over a familiar one indicates that the animal remembers the familiar object. stanford.edu
Elevated Plus Maze (EPM): The EPM is a widely used model for screening anxiolytic or anxiogenic properties of a compound. dergipark.org.tr It is based on the animal's natural aversion to open and elevated spaces. dergipark.org.tr
Fear Conditioning: This is a form of associative learning where an animal learns to associate a neutral stimulus (like a tone) with an aversive one (like a mild foot shock). researchgate.netstanford.edu This test is valuable for studying the neurobiology of fear and memory. stanford.edu
Locomotor Activity Test: This test measures the general motor activity of an animal in a novel environment. dergipark.org.tr It can indicate whether a compound has stimulant or sedative effects. dergipark.org.tr
These behavioral models, often used in conjunction, provide a comprehensive profile of a compound's potential impact on the CNS. researchgate.netdergipark.org.tr
Spectroscopic and Analytical Characterization Techniques for Compound Validation
The definitive identification and structural confirmation of this compound rely on a suite of spectroscopic and analytical methods. These techniques provide detailed information about the molecular structure, functional groups, and connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. wikipedia.orgresearchgate.net It provides information on the chemical environment of NMR-active nuclei, such as ¹H (proton) and ¹³C (carbon-13). wikipedia.orgvanderbilt.edu The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in an NMR spectrum are highly characteristic of a specific molecular structure. wikipedia.org While a specific spectrum for this compound was not found, data for analogous coumarin structures are available. For instance, in related 3-acetyl-2H-chromen-2-one derivatives, the proton on the C-4 position typically appears as a singlet at a downfield chemical shift. mdpi.com The protons of the butyryl group would exhibit characteristic splitting patterns corresponding to their neighboring protons.
Table 1: Representative NMR Data for a Substituted 3-Acetyl-2H-chromen-2-one mdpi.com
| Assignment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| H-4 | 8.67 (s) | 147.4 (C-4) |
| Aromatic-H | 7.44-7.95 (m) | 116.5-134.9 |
| C-2 | - | 158.8 |
| C-3 | - | 124.9 |
| C=O (acetyl) | - | 195.5 |
| CH₃ (acetyl) | 2.51 (s) | 30.4 |
Data presented is for 3-acetyl-2H-chromen-2-one and serves as an illustrative example of the type of data obtained from NMR spectroscopy. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl (C=O) groups of the lactone and the ketone, as well as C=C bonds of the aromatic ring. ic.ac.uk In similar coumarin structures, the lactone carbonyl stretch is typically observed in the range of 1724-1750 cm⁻¹, while other C=O stretches appear at different wavenumbers. ic.ac.uksapub.org
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Reference |
| Lactone C=O | Stretch | ~1724 | sapub.org |
| Ketone C=O | Stretch | ~1680 | mdpi.com |
| Aromatic C=C | Stretch | ~1620 | sapub.org |
| C-H Aromatic | Stretch | ~3030-3100 | mdpi.comsapub.org |
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. libretexts.org It measures the inelastic scattering of monochromatic light from a laser source. libretexts.orgnih.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. libretexts.org This makes Raman spectroscopy particularly useful for analyzing symmetric vibrations and non-polar bonds that may be weak or absent in an IR spectrum. libretexts.org For this compound, Raman spectroscopy could provide further structural confirmation, particularly for the vibrations of the carbon skeleton and the aromatic ring. beilstein-journals.org The technique is highly specific and can serve as a molecular "fingerprint". libretexts.org
Computational Chemistry Techniques
Computational chemistry provides theoretical insights into the properties and behavior of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can be employed to optimize the molecular geometry of this compound, predict its vibrational frequencies (for comparison with IR and Raman spectra), and analyze its frontier molecular orbitals (HOMO and LUMO). mdpi.comnih.gov The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov In studies of similar coumarin derivatives, DFT calculations using basis sets like B3LYP/6–311+G(d,p) have been shown to provide optimized bond parameters that are in good agreement with experimental data from X-ray crystallography. nih.gov Such calculations are performed in the gas phase and may show slight deviations from solid-state experimental measurements. nih.gov
Future Research Directions and Therapeutic Implications
Development of Novel 3-Butyryl-2H-chromen-2-one Derivatives with Enhanced Bioactivity
The development of novel derivatives of this compound is a key strategy to enhance its biological activity and therapeutic potential. The core concept revolves around structure-activity relationship (SAR) studies, where systematic modifications of the coumarin (B35378) scaffold lead to compounds with improved potency and selectivity. drugdesign.org
The synthesis of new derivatives often involves multicomponent reactions, which are efficient in creating structurally diverse molecules. chimicatechnoacta.ru For instance, the butanoyl group at the 3-position is significant for balancing lipophilicity and hydrogen-bonding capacity, which can be crucial for antimicrobial and anti-inflammatory applications. Research has shown that modifying this and other positions on the coumarin ring can lead to significant changes in bioactivity. For example, the introduction of a hydroxyl group at the 7-position can introduce hydrogen bonding capabilities, influencing the molecule's interaction with biological targets.
Furthermore, the creation of hybrid molecules, where the this compound scaffold is linked to other pharmacologically active moieties like 1,2,3-triazole or 1,3,4-oxadiazole, has yielded compounds with promising antimicrobial and cholinesterase inhibitory activities. nih.govjksus.org These hybrid derivatives often exhibit enhanced biological effects compared to the parent compound.
Table 1: Examples of Bioactive Coumarin Derivatives and Key Structural Features
| Compound Name | Key Structural Features | Observed Bioactivity |
|---|---|---|
| 3-Butanoyl-7-hydroxy-2H-chromen-2-one | 3-butanoyl and 7-hydroxy groups | Antioxidant, Anti-inflammatory, Antimicrobial |
| 7-((5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one | 1,3,4-oxadiazole and catechol moieties | Potent Acetylcholinesterase (AChE) inhibitor jksus.org |
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | Thiazole and acetamide (B32628) linker | Selective Acetylcholinesterase (AChE) inhibitor nih.gov |
Exploration of Synergistic Effects with Established Therapeutic Agents
Investigating the synergistic effects of this compound and its derivatives with existing drugs is a promising avenue for future therapeutic applications. Combination therapy can enhance efficacy, reduce required doses, and potentially overcome drug resistance.
A notable area of exploration is in cancer therapy. Coumarin derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells. kuey.net Combining these compounds with established chemotherapeutic agents could lead to more effective treatment regimens. For instance, derivatives of 3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated significant cytotoxic effects against various human cancer cell lines. nih.gov The potential for synergistic interactions with drugs that target different pathways in cancer progression is a key area for future studies.
In the context of infectious diseases, particularly those caused by drug-resistant pathogens, combination therapy is crucial. Coumarin derivatives have shown broad-spectrum antibiofilm activity. chiet.edu.eg Research into combining these compounds with conventional antibiotics could reveal synergistic effects that enhance the treatment of persistent infections. For example, a study on novel 8-hydroxyquinoline (B1678124) derivatives found they acted synergistically with fluconazole (B54011) against Candida albicans. nih.gov Similar investigations with this compound derivatives are warranted.
Investigation into Underexplored Biological Targets
While much is known about the general biological activities of coumarins, the specific molecular targets of this compound are not fully elucidated. Future research should focus on identifying and validating novel biological targets to better understand its mechanism of action.
One area of interest is its potential interaction with enzymes involved in neurodegenerative diseases. For example, derivatives of 2H-chromen-2-one have been investigated as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, enzymes implicated in Parkinson's and Alzheimer's disease, respectively. mdpi.comnih.gov Docking studies have suggested that the coumarin nucleus can bind to the peripheral anionic site of cholinesterases. jksus.org Further investigation into how the 3-butyryl group influences these interactions could lead to the development of more potent and selective neuroprotective agents.
Another potential target class is the family of cell division cycle (CDC25) phosphatases, which are crucial for cell cycle regulation and are often overexpressed in cancer. researchgate.net Chalcones derived from coumarins have been synthesized and tested as CDC25 phosphatase inhibitors. researchgate.net Exploring the inhibitory potential of this compound and its analogs against these enzymes could open new avenues for anticancer drug development. The anti-inflammatory properties of coumarin derivatives also suggest potential interactions with key inflammatory pathway proteins, which remains an area for deeper exploration. chiet.edu.eg
Advanced Preclinical Studies in Relevant Disease Models
To translate the promising in vitro findings of this compound and its derivatives into clinical applications, robust preclinical studies using relevant disease models are essential. These studies are critical for evaluating the efficacy, pharmacokinetics, and safety of these compounds in a more complex biological system.
The development of advanced in vitro models, such as organ-on-a-chip and 3D cell culture systems, offers a more accurate replication of human physiology compared to traditional 2D cell cultures. nih.govmdpi.com These models can be used for high-throughput screening of derivatives for efficacy and potential toxicity, particularly hepatotoxicity, a common reason for drug failure. nih.gov
For promising candidates, in vivo studies in animal models of specific diseases are the next crucial step. For instance, in the context of neurodegenerative diseases, the neuroprotective effects of compounds like 3-n-butylphthalide have been demonstrated in animal models. nih.gov Similarly, for antifungal applications, murine models of Candida albicans infection have been used to evaluate the in vivo efficacy of novel compounds, showing reductions in fungal burden and increased survival rates. nih.gov Such preclinical evaluations for potent this compound derivatives are necessary to justify their progression to clinical trials. These studies should also include detailed pharmacokinetic and pharmacodynamic assessments to understand the drug's behavior in a living system.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Butanoyl-7-hydroxy-2H-chromen-2-one |
| 7-((5-(3,4-dihydroxyphenyl)-1,3,4-oxadiazol-2-yl)methoxy)-4-methyl-2H-chromen-2-one |
| 2-(diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide |
| 3-(1H-benzo[d]imidazol-2-yl)-6-chloro-2H-chromen-2-one |
| 3-(2-bromoacetyl)-2H-chromen-2-one |
| fluconazole |
| 3-n-butylphthalide |
| 1,2,3-triazole |
Q & A
Q. What are the common synthetic routes for 3-butyryl-2H-chromen-2-one derivatives?
The synthesis of this compound derivatives typically involves functionalization at the 3-position of the chromenone core. A widely used method is the condensation of substituted acetic acid derivatives with phenolic precursors under acidic conditions. For example:
- Knoevenagel condensation : Reacting 4-hydroxycoumarin with β-keto esters or acyl chlorides in acetic acid and phosphorus oxychloride (POCl₃) yields acetylated derivatives .
- Multicomponent reactions : Phenyl hydrazine and substituted dibromopropanoyl precursors can be used in ethanol with triethylamine to form pyrazole-fused chromenones .
- Thiazole ring incorporation : Thiazole moieties are introduced via cyclization of thiosemicarbazides or by reacting with 3,4-dimethoxyphenyl-substituted thiazole intermediates .
Q. How are spectroscopic techniques employed in characterizing this compound derivatives?
Characterization relies on a combination of ¹H/¹³C NMR, IR, and UV-Vis spectroscopy :
- NMR : The carbonyl signal (C=O) of the chromenone core appears at δ ~160–165 ppm in ¹³C NMR. Substituents like nitro or methoxy groups show distinct shifts; e.g., nitro groups deshield adjacent protons, causing downfield shifts in ¹H NMR .
- IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm the lactone (C=O) group. Hydroxyl or amine substituents exhibit broad peaks at ~3200–3500 cm⁻¹ .
- UV-Vis : Conjugation in the chromenone system results in absorption maxima at ~280–320 nm, with shifts depending on electron-withdrawing/donating substituents .
Q. What crystallization strategies are effective for this compound derivatives?
Crystallization often requires slow evaporation from polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. Key considerations:
- Hydrogen bonding : The chromenone carbonyl and hydroxyl groups form intermolecular H-bonds, guiding crystal packing. Graph set analysis (e.g., Etter’s rules) helps predict H-bond motifs .
- Software tools : SHELX suites (SHELXL/SHELXS) are used for structure refinement. For example, H-atom parameters are constrained during refinement to optimize R-factors .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of substituted this compound derivatives?
Discrepancies often arise from variations in substituent positioning, assay protocols, or cellular models. Methodological solutions include:
- Systematic SAR studies : Compare analogs with controlled substituent changes (e.g., nitro vs. methoxy at the 8-position) to isolate electronic/steric effects .
- Dose-response validation : Use multiple concentrations and replicate assays to confirm activity trends. For example, nitro-substituted derivatives may show enhanced antibacterial activity at ≥50 μM but toxicity at higher doses .
- Meta-analysis : Cross-reference data from independent studies to identify consensus trends or outliers .
Q. What computational methods are used to study the electronic properties of this compound derivatives?
- DFT calculations : Gaussian or ORCA software predicts frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For example, electron-withdrawing groups (e.g., -NO₂) lower LUMO energy, enhancing electrophilicity .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., bacterial enzymes). The chromenone core’s planarity and substituent orientation influence binding affinity .
- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanosecond timescales .
Q. How can substituent effects be optimized to enhance biological activity in this compound analogs?
- Electron-withdrawing groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) at the 8-position increase antibacterial potency by improving membrane permeability .
- Hydrophobic substituents : Alkyl/aryl groups (e.g., benzyl, thiazole) enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
- Hybrid scaffolds : Coupling with pyrazole or thiazole rings (e.g., 3-thiazol-2-yl derivatives) introduces dual-binding modes, as seen in kinase inhibitors .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Temperature control : Reflux in acetic acid/POCl₃ at 80–90°C minimizes decarboxylation or lactone ring opening .
- Protecting groups : Temporarily block hydroxyl groups (e.g., with acetyl) during acylation steps to prevent unwanted cyclization .
- Catalyst optimization : Use Amberlyst-15 or molecular sieves to enhance reaction efficiency and reduce byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
